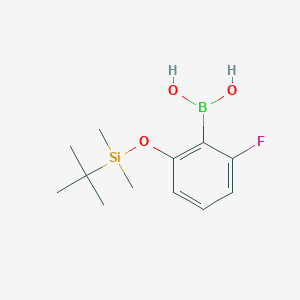

(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid

説明

(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid is a fluorinated arylboronic acid derivative featuring a bulky tert-butyldimethylsilyl (TBS) protecting group at the ortho position relative to the boronic acid moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its steric and electronic properties enhance regioselectivity and stability under reaction conditions. The TBS group serves to protect the hydroxyl group during synthesis, improving solubility in organic solvents and reducing undesired side reactions such as protodeboronation .

特性

分子式 |

C12H20BFO3Si |

|---|---|

分子量 |

270.18 g/mol |

IUPAC名 |

[2-[tert-butyl(dimethyl)silyl]oxy-6-fluorophenyl]boronic acid |

InChI |

InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-10-8-6-7-9(14)11(10)13(15)16/h6-8,15-16H,1-5H3 |

InChIキー |

DCVKLQRUOVMPRL-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(C=CC=C1F)O[Si](C)(C)C(C)(C)C)(O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid typically involves the following steps:

Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

Introduction of the Boronic Acid Group: The protected phenol is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

化学反応の分析

科学研究における用途

(2-((tert-ブチルジメチルシリル)オキシ)-6-フルオロフェニル)ボロン酸は、科学研究でいくつかの用途があります。

化学: 有機合成におけるビルディングブロックとして使用され、特に鈴木-宮浦クロスカップリング反応による炭素-炭素結合の形成に使用されます。

生物学: 潜在的な薬物候補を含む生物活性分子の合成に使用されます。

医学: 特に癌やその他の疾患の治療における医薬品の開発における潜在的な用途について調査されています。

産業: 特定の特性を持つ先端材料やポリマーの生産に使用されています。

科学的研究の応用

Chemical Properties and Structure

The molecular formula of (2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid is C12H20BFO3Si, with a molecular weight of approximately 270.18 g/mol. The presence of the tert-butyldimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it suitable for various chemical reactions .

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the construction of complex organic molecules.

Suzuki-Miyaura Coupling

- Mechanism : The boronic acid group readily undergoes coupling with various aryl and vinyl halides in the presence of a palladium catalyst. This process is essential for synthesizing pharmaceuticals and agrochemicals.

- Case Studies : Research has demonstrated the effectiveness of this compound in forming complex structures. For instance, it has been employed to synthesize biologically active compounds by introducing fluorinated phenyl groups into target molecules .

Recent studies have indicated that boronic acids, including this compound, exhibit various biological activities that may be harnessed for therapeutic purposes.

Anticancer Properties

- Mechanism : Some boronic acids have shown potential as inhibitors of proteasomes and other enzymes involved in cancer progression.

- Research Findings : Investigations into the anticancer properties of related compounds indicate that they may induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antibacterial Activity

The compound has also been studied for its antibacterial properties. Boronic acids can inhibit bacterial growth by interfering with essential cellular processes.

Material Science Applications

In addition to organic synthesis and medicinal chemistry, this compound is utilized in material science.

Surface Modification

Boronic acids can modify surfaces to create functionalized materials with specific properties. For instance, they can be used to prepare organic monolayers on silicon and metal oxides, enhancing the performance of electronic devices.

作用機序

類似の化合物との比較

類似の化合物

(2-((tert-ブチルジメチルシリル)オキシ)フェニル)ボロン酸: 類似の構造ですが、フッ素原子が欠けています。

(2-((tert-ブチルジメチルシリル)オキシ)ナフタレン-6-ボロン酸: フェニル環ではなくナフタレン環を持つ類似の構造。

(tert-ブチルジメチルシリルオキシ)アセトアルデヒド: 類似のTBDMS基を含みますが、ボロン酸ではなくアルデヒド官能基を持っています。

独自性

(2-((tert-ブチルジメチルシリル)オキシ)-6-フルオロフェニル)ボロン酸は、フッ素原子とボロン酸基の両方が存在するため、独特です。これらの基は、反応性と潜在的な用途に異なる影響を与えます。フッ素原子は、化合物の安定性と親油性を向上させ、医薬品化学における貴重なビルディングブロックにします。

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Target Compound | TBS-O, F (ortho) | C₁₂H₂₀BFO₂Si | 270.19 | Enhanced steric bulk, hydrolytic stability, and Suzuki coupling efficiency |

| (2-Fluoro-6-hydroxyphenyl)boronic acid | OH, F (ortho) | C₆H₆BFO₃ | 155.92 | Higher acidity due to OH group; prone to oxidation and protodeboronation |

| (2-Fluoro-6-methoxyphenyl)boronic acid | OMe, F (ortho) | C₇H₇BFO₃ | 169.94 | Improved stability vs. OH analogue; moderate electronic activation |

| (2,6-Difluorophenyl)boronic acid | F (ortho, para) | C₆H₅BF₂O₂ | 155.91 | High Lewis acidity; faster coupling kinetics but lower steric protection |

| (2-(Benzyloxy)-6-fluorophenyl)boronic acid | Bn-O, F (ortho) | C₁₃H₁₁BFO₃ | 253.03 | Intermediate steric bulk; benzyl group removable under hydrogenation |

Structural Insights :

- Steric Effects : The TBS group in the target compound provides superior steric shielding compared to methoxy (OMe) or benzyloxy (Bn-O) groups, reducing side reactions in cross-couplings .

- Electronic Effects : Fluorine at the ortho position increases the boronic acid's Lewis acidity, enhancing reactivity toward transmetallation. However, the electron-donating TBS-O group partially counterbalances this effect .

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity in Suzuki-Miyaura Couplings

Key Findings :

- The target compound achieves higher yields (82%) in couplings with heteroaromatic partners due to reduced steric hindrance from the TBS group .

- (2,6-Difluorophenyl)boronic acid exhibits faster reaction times (10 h) owing to its higher Lewis acidity but requires careful optimization to avoid protodeboronation .

Stability and Handling

Table 3: Stability Under Ambient Conditions

| Compound | Stability in Air | Solubility (DMSO) | Storage Recommendations |

|---|---|---|---|

| Target Compound | Stable | High | Room temperature, inert atmosphere |

| (2-Fluoro-6-hydroxyphenyl)boronic acid | Oxidizes slowly | Moderate | 4°C, desiccated |

| (2-(Benzyloxy)-6-fluorophenyl)boronic acid | Stable | High | Room temperature |

Notable Observations:

- The TBS group in the target compound prevents oxidation and hydrolysis, enabling long-term storage without degradation .

- Hydroxyl-containing analogues require stringent storage conditions to maintain purity .

Limitations and Alternatives

While the TBS group enhances stability, its bulkiness can hinder couplings with sterically demanding partners. In such cases, smaller protecting groups (e.g., MOM or SEM ethers) or unprotected hydroxyl variants (under controlled conditions) are alternatives .

生物活性

(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound features a boronic acid functional group attached to a fluorinated phenyl ring, which enhances its reactivity and stability in various chemical environments.

The chemical structure of this compound includes the following characteristics:

- Molecular Formula : CHBFOSi

- Molecular Weight : 270.18 g/mol

- CAS Number : 2377608-43-8

| Property | Value |

|---|---|

| Molecular Formula | CHBFOSi |

| Molecular Weight | 270.18 g/mol |

| CAS Number | 2377608-43-8 |

| Solubility | Moderate (0.0557 mg/ml) |

Research indicates that boronic acids, including this compound, exhibit various biological activities. They have been studied for their potential as:

- Anticancer Agents : The boronic acid moiety can act as a proteasome inhibitor, which is crucial in cancer cell survival.

- Enzyme Inhibitors : They can inhibit serine proteases and other enzymes, affecting various metabolic pathways.

- Antiviral Activity : Some studies suggest that boronic acids may interfere with viral replication processes.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of boronic acids can selectively induce apoptosis in cancer cells through the inhibition of the proteasome pathway. The specific compound showed significant cytotoxicity against breast cancer cell lines, indicating its potential as a therapeutic agent .

- Enzyme Inhibition : Another research article highlighted the inhibitory effects of boronic acids on the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and is a target for diabetes treatment. The compound exhibited a competitive inhibition profile, suggesting its utility in the development of antidiabetic therapies .

- Antiviral Properties : A recent investigation into the antiviral properties of boronic acids revealed that they could inhibit the replication of certain viruses by disrupting their protein synthesis mechanisms, thus highlighting their potential in antiviral drug development .

Synthesis and Applications

The synthesis of this compound typically involves:

- Formation of Boronic Acid : The reaction of appropriate fluorinated phenols with boron reagents.

- Protection Strategy : The use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl functionalities during synthesis.

This compound is particularly valuable in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules .

Comparison with Similar Compounds

The presence of the fluorine atom distinguishes this compound from other similar compounds, potentially enhancing its reactivity and biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| (2-(Benzyloxy)-5-methylphenyl)boronic acid | 0.53 | Non-fluorinated variant |

| (3,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)boronic acid | 0.92 | Higher silyl substitution |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential functionalization:

Silylation : Protect the hydroxyl group of 2-fluoro-6-hydroxyphenylboronic acid with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions .

Purification : Use column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to avoid boronic acid decomposition. Silica gel pretreatment with triethylamine can mitigate irreversible binding .

- Critical Factors : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar). Excess TBSCl and prolonged reaction times improve silylation efficiency but may increase byproducts.

Q. How can structural integrity be confirmed post-synthesis?

- Analytical Techniques :

- ¹H/¹³C NMR : Verify TBS group integration (δ ~0.1–0.3 ppm for Si(CH₃)₂) and boronic acid proton absence (dehydration to boroxine may occur).

- FT-IR : Confirm B–O stretching (~1340 cm⁻¹) and Si–O–C bonds (~1100 cm⁻¹) .

- X-ray Crystallography : Resolve steric effects of the TBS group on boronic acid geometry, as demonstrated for analogous arylboronic acids .

Advanced Research Questions

Q. What strategies mitigate boroxine formation during storage or reactions?

- Approaches :

- Solvent Selection : Store in polar aprotic solvents (e.g., THF) with molecular sieves to limit boroxine cyclization .

- In Situ Protection : Use pinacol ester derivatives for Suzuki-Miyaura coupling; cleave post-reaction with acidic workup .

- Data Contradictions : While pinacol esters stabilize boronic acids, their hydrolysis in aqueous conditions may reduce coupling efficiency. Optimization via pH-controlled biphasic systems is recommended .

Q. How does the TBS group influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Steric Effects : The bulky TBS group slows transmetallation in Suzuki reactions, requiring elevated temperatures (80–100°C) .

- Electronic Effects : Electron-withdrawing fluorine at the ortho position enhances boronic acid electrophilicity, counteracting steric hindrance.

- Case Study : In synthesizing biaryl ethers, Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) achieved 75% yield after 24 hours .

Q. What are the challenges in quantifying boronic acid purity, and how are they addressed?

- Analytical Challenges : Boronic acids often co-elute with impurities on HPLC.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。